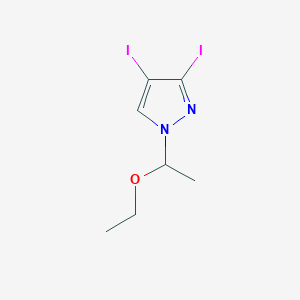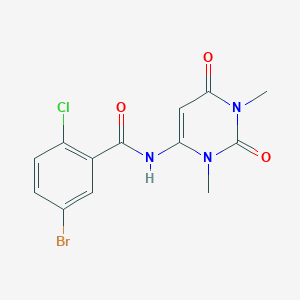![molecular formula C14H20BrN3O2 B2529117 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one CAS No. 2380077-36-9](/img/structure/B2529117.png)
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one is a synthetic organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dimethylpropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The bromopyrimidine moiety can be synthesized through halogenation reactions involving pyrimidine derivatives.
Piperidine Ring Formation: The piperidine ring is often constructed through cyclization reactions involving appropriate precursors.
Linking the Bromopyrimidine to Piperidine: This step involves nucleophilic substitution reactions where the bromopyrimidine reacts with a piperidine derivative.
Attachment of the Dimethylpropanone Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrimidin-2-yl)piperidin-4-one: Similar structure but lacks the dimethylpropanone group.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a hydroxyl group instead of the dimethylpropanone group.
tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate: Contains a carbamate group instead of the dimethylpropanone group.
Uniqueness
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropanone group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)12(19)18-6-4-11(5-7-18)20-13-16-8-10(15)9-17-13/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPXVNIGMKSUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529035.png)

![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)
![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)
![8-(4-fluorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529046.png)
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)

![(2E)-3-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B2529051.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)
![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)
